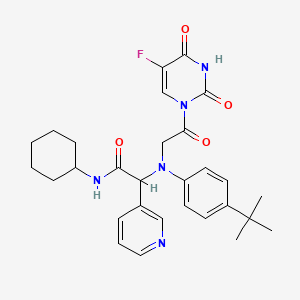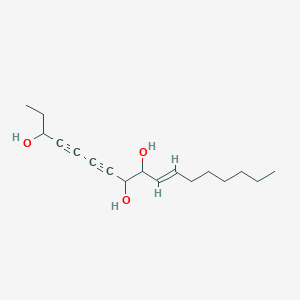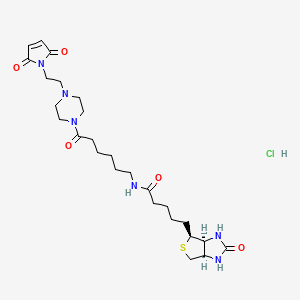
4-(5-(5-Hydroxy-3-phenyl-2l2-isoxazolidin-4-yl)penta-2,4-dien-1-ylidene)-3-phenyl-2l2-isoxazolidin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxonol V is a fluorescent dye known for its sensitivity to membrane potential changes. It is an anionic bis-isoxazolone compound that accumulates in the cytoplasm of depolarized cells. This dye is widely used in scientific research due to its ability to monitor transmembrane potentials and its applications in various fields such as biochemistry, cell biology, and medical diagnostics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxonol V involves the reaction of 3-phenyl-5-oxoisoxazol-4-yl with pentamethine. The reaction conditions typically include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require specific temperature controls to ensure the stability of the compound .
Industrial Production Methods
Industrial production of oxonol V follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the dye. The compound is usually stored at low temperatures (-20°C) to maintain its stability and prevent degradation .
Análisis De Reacciones Químicas
Types of Reactions
Oxonol V undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to changes in its fluorescence properties.
Reduction: Reduction reactions can alter the dye’s structure and its ability to interact with cell membranes.
Substitution: Substitution reactions involving oxonol V can modify its chemical structure, potentially enhancing its fluorescence sensitivity
Common Reagents and Conditions
Common reagents used in reactions with oxonol V include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically conducted under controlled temperature and pH conditions to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of oxonol derivatives with altered fluorescence properties, while reduction can lead to the formation of reduced oxonol compounds .
Aplicaciones Científicas De Investigación
Oxonol V has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study membrane potentials and ion transport.
Biology: Employed in cell biology to monitor changes in cell membrane potential and to stain cells, bacteria, and liposomes.
Medicine: Utilized in medical diagnostics to assess cell viability and to study the effects of drugs on cell membranes.
Industry: Applied in the development of sensors and analytical devices due to its sensitivity to environmental changes .
Mecanismo De Acción
Oxonol V exerts its effects by interacting with cell membranes and responding to changes in membrane potential. The dye’s anionic nature allows it to accumulate in the cytoplasm of depolarized cells, where it undergoes voltage-dependent partitioning between water and membranes. This interaction results in changes in fluorescence, which can be measured to monitor membrane potential changes .
Comparación Con Compuestos Similares
Similar Compounds
Oxonol VI: Another anionic bis-isoxazolone dye with similar properties but different sensitivity to membrane potential changes.
DiBAC4(3): A slow-response voltage-sensitive fluorescent dye used to monitor membrane potentials.
Oxonol 595: A pyridine fluorescent probe with applications in membrane potential studies
Uniqueness of Oxonol V
Oxonol V is unique due to its high sensitivity to membrane potential changes and its ability to accumulate in the cytoplasm of depolarized cells. This makes it particularly useful for studying transmembrane potentials and for applications in live cell imaging and membrane studies .
Propiedades
Fórmula molecular |
C23H16N2O4 |
|---|---|
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
(4E)-4-[(2E,4E)-5-(5-oxo-3-phenyl-2H-1,2-oxazol-4-yl)penta-2,4-dienylidene]-3-phenyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C23H16N2O4/c26-22-18(20(24-28-22)16-10-4-1-5-11-16)14-8-3-9-15-19-21(25-29-23(19)27)17-12-6-2-7-13-17/h1-15,24H/b9-3+,14-8+,19-15+ |
Clave InChI |
KUINQLKLKSFJME-GLBDIXCZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=C(C(=O)ON2)/C=C/C=C/C=C/3\C(=NOC3=O)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=O)ON2)C=CC=CC=C3C(=NOC3=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[4-[[5-[(1R)-cyclohex-2-en-1-yl]sulfanyl-4-pyridin-3-yl-1,2,4-triazol-3-yl]methoxy]-2,5-difluorophenyl]prop-2-ynyl N-(1-methylpiperidin-4-yl)carbamate](/img/structure/B12383285.png)










